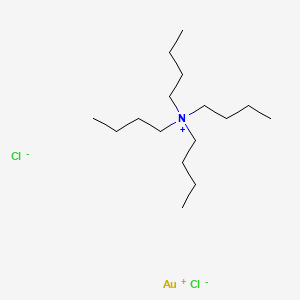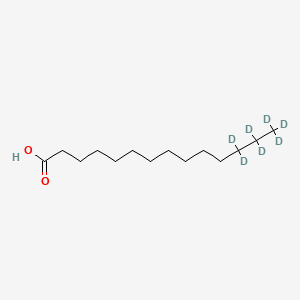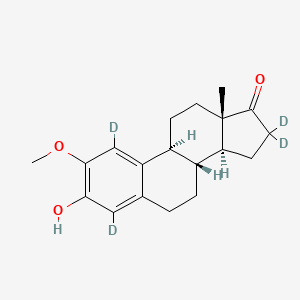
Gold(1+);tetrabutylazanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold(1+);tetrabutylazanium;dichloride is a chemical compound that consists of a gold ion with a +1 charge, a tetrabutylazanium ion, and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NBu4Cl→[NBu4][AuCl2]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The gold ion can be oxidized to higher oxidation states.
Reduction: The gold ion can be reduced to its metallic form.
Substitution: The chloride ions can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state gold compounds.
Reduction: Metallic gold.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.
Mechanism of Action
The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Gold(III) chloride: A compound with gold in the +3 oxidation state, used in similar applications but with different reactivity.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Uniqueness
Gold(1+);tetrabutylazanium;dichloride is unique due to its specific combination of gold and tetrabutylazanium ions, which imparts distinct properties and reactivity compared to other gold compounds
Properties
Molecular Formula |
C16H36AuCl2N |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
gold(1+);tetrabutylazanium;dichloride |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
XZONJCOZEGOEDY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)




![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)

